molecular formula C9H9NO6 B13549407 4-Methoxy-2-nitromandelic acid

4-Methoxy-2-nitromandelic acid

Cat. No.: B13549407
M. Wt: 227.17 g/mol
InChI Key: OQXRXXUOJOZBSW-UHFFFAOYSA-N
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Description

2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid is an organic compound that belongs to the class of aromatic acids It features a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxyphenylacetic acid, followed by hydroxylation. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid for the nitration step, and a suitable hydroxylating agent for the hydroxylation step.

Industrial Production Methods

In an industrial setting, the production of 2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2-hydroxy-2-(4-methoxy-2-aminophenyl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-nitrobenzoic acid: Similar in structure but lacks the methoxy group.

    4-methoxy-2-nitrophenylacetic acid: Similar but lacks the hydroxy group.

    2-hydroxy-2-(4-nitrophenyl)acetic acid: Similar but lacks the methoxy group.

Uniqueness

2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid is unique due to the presence of both the methoxy and hydroxy groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to its similar counterparts.

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid

InChI

InChI=1S/C9H9NO6/c1-16-5-2-3-6(8(11)9(12)13)7(4-5)10(14)15/h2-4,8,11H,1H3,(H,12,13)

InChI Key

OQXRXXUOJOZBSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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